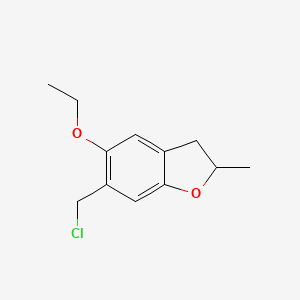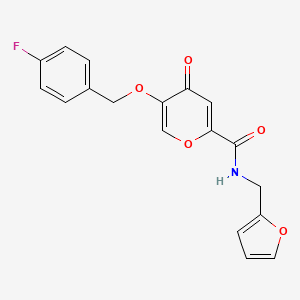
5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential biological activities. In the papers provided, different methods of synthesis are described. For instance, a series of 2-phenyl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazoles were synthesized through iodine-catalyzed oxidative cyclization of hydrazone derivatives . Another approach involved cyclization of N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide using POCl3 or oxidative cyclization using chloramine-T as an oxidant . These methods highlight the versatility in synthesizing oxadiazole derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized oxadiazole derivatives were confirmed using various analytical techniques such as IR, (1)H NMR, (13)C NMR, and LC-MS . Additionally, X-ray crystallographic data was provided for one of the compounds, which further validates the structural integrity of these molecules . The presence of the 1,3,4-oxadiazole ring fused with the pyrazole moiety is a common structural feature among these compounds, which is crucial for their biological activity.
Chemical Reactions Analysis
The chemical reactivity of the oxadiazole derivatives is influenced by the substituents on the aromatic rings and the nature of the fused heterocycles. For example, the introduction of a chlorophenyl group and various substituents on the pyrazole ring led to compounds with significant antifungal and antitubercular activities . The reactivity of these compounds is also demonstrated in their ability to undergo further chemical transformations, such as S-alkylation, to yield novel compounds with potential biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the oxadiazole derivatives, such as solubility, melting points, and stability, are influenced by the nature of the substituents and the overall molecular architecture. The antimicrobial and antiproliferative activities of these compounds suggest that they possess the necessary chemical properties to interact with biological targets effectively. The compounds demonstrated a range of activities, with some showing potent antimicrobial effects and others displaying strong antioxidant properties . The optical properties, such as UV-vis absorption and fluorescence characteristics, were also investigated, indicating that these properties can be fine-tuned by modifying the molecular structure .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Potential
Research on similar compounds to 5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has shown antimicrobial and antioxidant properties. For instance, 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives, a similar class of compounds, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibited notable antimicrobial potency and strong antioxidant activity, suggesting their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Pharmacological Evaluation
Another study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, similar to the compound . The study involved docking against targets including epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), followed by the investigation of these compounds for toxicity, tumor inhibition, and antioxidant potential. Some compounds showed binding and inhibitory effects in all assays, with good affinity for COX-2, which correlated to their analgesic and anti-inflammatory effects (Faheem, 2018).
Antitubercular and Antioxidant Activities
A series of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, structurally related to the compound , were synthesized and evaluated for their antitubercular and antioxidant activities. These compounds showed good antitubercular activity against Mycobacterium tuberculosis, although they exhibited poor antioxidant activity (Prathap et al., 2014).
Cholinesterase Inhibition and Molecular Docking Study
A study on 2,5-Disubstituted 1,3,4-oxadiazoles, closely related to the compound , designed as potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), revealed their moderate dual inhibition with notable IC50 values. Molecular docking suggested that these compounds could block the entry into the enzyme gorge and catalytic site, indicating their potential for treating dementias and myasthenia gravis (Pflégr et al., 2022).
Anticancer and Antiangiogenic Effects
A related study synthesized thioxothiazolidin-4-one derivatives containing oxadiazol and evaluated their in vivo anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume and cell number, demonstrating strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, suggesting potential candidates for anticancer therapy (Chandrappa et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole' involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole with 3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde in the presence of a base and a catalyst to form the desired product.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole", "3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and 3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the crude product by column chromatography using a suitable eluent to obtain the desired product." ] } | |
Número CAS |
1187345-99-8 |
Nombre del producto |
5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Fórmula molecular |
C24H26N4O5 |
Peso molecular |
450.495 |
Nombre IUPAC |
5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H26N4O5/c1-5-6-11-32-17-9-7-15(8-10-17)18-14-19(27-26-18)24-25-23(28-33-24)16-12-20(29-2)22(31-4)21(13-16)30-3/h7-10,12-14H,5-6,11H2,1-4H3,(H,26,27) |
Clave InChI |
JYWPFXWDTZLRIU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



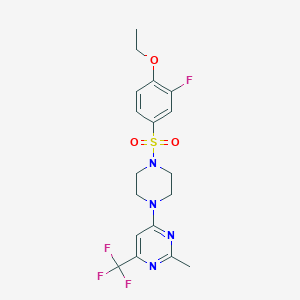

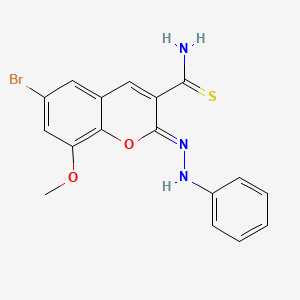
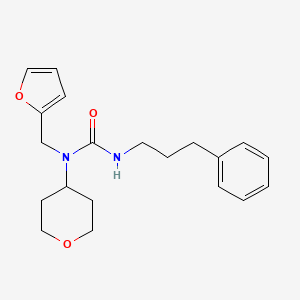
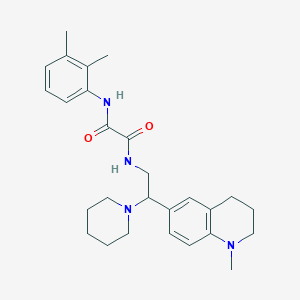

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)


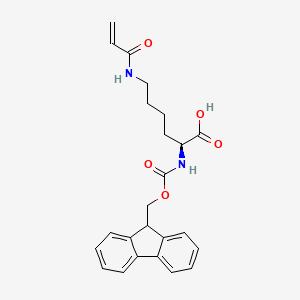
![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)
![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)
